1-(3,5-Dimethylpyridin-2-yl)piperazine chemical structure
1-(3,5-Dimethylpyridin-2-yl)piperazine chemical structure
An In-depth Technical Guide to the Synthesis, Characterization, and Application of 1-(3,5-Dimethylpyridin-2-yl)piperazine
Abstract
The N-arylpiperazine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous clinically significant therapeutic agents.[1] This guide provides a comprehensive technical overview of 1-(3,5-Dimethylpyridin-2-yl)piperazine, a representative member of this important class of compounds. We will explore its chemical and physical properties, delve into the mechanistic rationale behind its synthesis via nucleophilic aromatic substitution, provide a detailed experimental protocol, and outline the analytical techniques required for its structural elucidation. Furthermore, this document covers essential safety and handling procedures and discusses the broader significance of the N-arylpiperazine moiety in drug discovery and development. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable chemical entity.
Chemical Identity and Physicochemical Properties
1-(3,5-Dimethylpyridin-2-yl)piperazine is a heterocyclic compound featuring a piperazine ring linked to the C2 position of a 3,5-dimethylpyridine moiety. The piperazine ring is a common pharmacophore known to enhance aqueous solubility and cellular permeability, making it a valuable component in drug design.[2] The dimethyl-substituted pyridine ring provides a specific electronic and steric profile that can be fine-tuned for targeted biological activity.
Table 1: Physicochemical and Computational Data
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₇N₃ | Calculated |
| Molecular Weight | 191.27 g/mol | Calculated |
| Topological Polar Surface Area (TPSA) | 28.16 Ų | Computational[3] |
| Predicted LogP | 1.108 | Computational[3] |
| Hydrogen Bond Acceptors | 3 | Computational[3] |
| Hydrogen Bond Donors | 1 | Computational[3] |
| Rotatable Bonds | 1 | Computational[3] |
Synthesis and Mechanistic Rationale
The synthesis of N-arylpiperazines can be achieved through several methods, including palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed Ullmann coupling, and Nucleophilic Aromatic Substitution (SₙAr).[4][5] For electron-deficient aromatic systems like pyridine, the SₙAr pathway is particularly efficient and is the focus of this guide.[6]
Mechanistic Insight: Nucleophilic Aromatic Substitution (SₙAr)
The pyridine ring's electronegative nitrogen atom withdraws electron density, making the ring electron-deficient and thus susceptible to attack by nucleophiles. This effect is most pronounced at the ortho (C2/C6) and para (C4) positions, which bear a partial positive charge as shown in resonance structures.[7] The SₙAr reaction proceeds via a two-step addition-elimination mechanism.[8]
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Nucleophilic Attack: The nucleophile (piperazine) attacks the electron-deficient C2 carbon of the pyridine ring, which bears a suitable leaving group (e.g., a halide). This step breaks the aromaticity of the ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The negative charge in this intermediate is delocalized over the ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization.[9]
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Elimination/Aromatization: The leaving group is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product. The initial nucleophilic attack is typically the rate-determining step of the reaction.[9]
Caption: The addition-elimination mechanism for SₙAr on a pyridine ring.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of 1-(3,5-Dimethylpyridin-2-yl)piperazine from 2-chloro-3,5-dimethylpyridine and piperazine.
Materials and Reagents:
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2-Chloro-3,5-dimethylpyridine (1.0 eq.)
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Piperazine (anhydrous, 2.0-3.0 eq.)
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Potassium carbonate (K₂CO₃, 2.0 eq.) or another suitable base
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-3,5-dimethylpyridine (1.0 eq.), piperazine (2.5 eq.), and potassium carbonate (2.0 eq.).
-
Rationale: Piperazine acts as both the nucleophile and, in excess, can serve as a base and solvent. An inorganic base like K₂CO₃ is used to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.[10]
-
-
Solvent Addition: Add a suitable solvent such as acetonitrile to the flask.
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Rationale: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SₙAr reaction without interfering.
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-
Heating: Heat the reaction mixture to reflux (approximately 80-85 °C for acetonitrile) and stir for 12-24 hours.[10]
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Rationale: The elevated temperature provides the necessary activation energy for the nucleophilic attack and displacement of the chloride leaving group. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic solids.[10] Concentrate the filtrate under reduced pressure to remove the solvent.
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Extraction: Dissolve the resulting crude residue in ethyl acetate and wash with water and then brine.
-
Rationale: This aqueous workup removes excess piperazine, inorganic salts, and other water-soluble impurities.
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-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 1-(3,5-Dimethylpyridin-2-yl)piperazine.
Caption: General workflow for synthesis and purification.
Structural Elucidation and Characterization
Confirmation of the chemical structure and purity is achieved using a combination of standard spectroscopic techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl groups, and the four sets of methylene protons on the piperazine ring. The aromatic protons will appear as singlets in the downfield region (δ 7.0-8.0 ppm). The piperazine protons will appear as multiplets or broad singlets in the δ 2.5-3.5 ppm region. The two methyl groups on the pyridine ring will appear as sharp singlets in the upfield region (δ 2.2-2.5 ppm).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show unique signals for each carbon atom. The aromatic carbons of the pyridine ring will resonate in the δ 110-160 ppm range, while the piperazine carbons will be found further upfield (δ 40-55 ppm). The methyl group carbons will appear around δ 15-20 ppm.
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MS (Mass Spectrometry): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent protonated molecular ion peak [M+H]⁺ at m/z 192.27, confirming the molecular weight of the compound.
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IR (Infrared Spectroscopy): The IR spectrum will display characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyridine ring (around 1600-1450 cm⁻¹), and C-N stretching of the piperazine moiety.
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